9-Anthraldehyde

説明

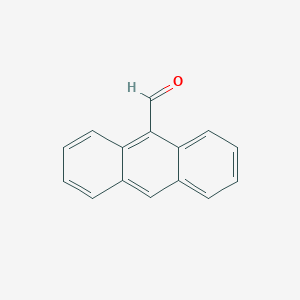

Structure

3D Structure

特性

IUPAC Name |

anthracene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNKUHIVVMFOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060940 | |

| Record name | 9-Anthracenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gold colored powder; [Alfa Aesar MSDS] | |

| Record name | 9-Anthraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

642-31-9 | |

| Record name | 9-Anthracenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthracenecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Anthracenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene-9-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ANTHRACENECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353S277YHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Anthraldehyde chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Anthraldehyde is an aromatic aldehyde derived from anthracene (B1667546). Its unique structure, featuring a reactive aldehyde group attached to the rigid, planar anthracene core, imparts a distinct set of chemical and physical properties. This guide provides an in-depth overview of this compound, including its chemical structure, physical and spectroscopic properties, key chemical reactions, and established experimental protocols. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₅H₁₀O, consists of an aldehyde functional group (-CHO) substituted at the 9-position of the anthracene ring system.[1] This substitution breaks the symmetry of the parent anthracene molecule and is the primary determinant of its chemical reactivity. The molecule is a yellow crystalline solid, a characteristic stemming from its extended π-conjugated system which absorbs light in the visible region.[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O | [2][3] |

| Molecular Weight | 206.24 g/mol | [3][4] |

| Appearance | Yellow crystalline powder or needles | [3][5] |

| Melting Point | 103-105 °C | [2][3][6] |

| Boiling Point | 405.7 ± 14.0 °C at 760 mmHg | [3][6] |

| Density | 1.2 ± 0.1 g/cm³ | [3][6] |

| Flash Point | 269.2 °C | [2][5] |

| Solubility | Soluble in toluene, ethanol, acetone, chloroform. Limited solubility in water. | [4][5][7][8] |

| Stability | Stable. Incompatible with strong bases and strong oxidizing agents. | [2][5][6] |

| CAS Number | 642-31-9 | [2] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

| Spectroscopic Technique | Characteristic Features | Reference(s) |

| ¹H NMR | The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons and a distinct downfield signal for the aldehydic proton. | [9] |

| ¹³C NMR | The ¹³C NMR spectrum shows signals for the aromatic carbons and a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift. | [10][11] |

| FTIR | The Infrared (IR) spectrum displays a prominent absorption peak around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde functional group. | [12] |

| UV-Vis | The UV-Visible spectrum, influenced by the extended π-conjugation of the anthracene core, shows absorption bands in the UV and visible regions, which is responsible for its yellow color. The spectrum is available for viewing on the NIST WebBook. | [13] |

| Mass Spectrometry | The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. | [8][14] |

Synthesis and Reactivity

This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of its aldehyde group and the anthracene core.

Synthesis

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[5] This reaction involves the formylation of an electron-rich aromatic compound, in this case, anthracene, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15][16]

Key Reactions

The chemical reactivity of this compound is dominated by two main features: the aldehyde group and the anthracene nucleus.

-

Reactions of the Aldehyde Group: The aldehyde functional group is highly reactive and participates in a variety of reactions, including:

-

Nucleophilic additions: It readily undergoes addition reactions with various nucleophiles.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 9-anthracenecarboxylic acid.

-

Condensation reactions: It can react with compounds containing active methylene (B1212753) groups in Knoevenagel condensations or with amines to form Schiff bases.[7]

-

Wittig Reaction: It serves as a substrate in the Wittig reaction to form alkenes.

-

-

Reactions of the Anthracene Nucleus: The anthracene core can undergo cycloaddition reactions.

-

Diels-Alder Reaction: The central ring of the anthracene moiety can act as a diene in Diels-Alder reactions with suitable dienophiles, such as maleic anhydride (B1165640).[17][18] This reaction is a powerful tool for the construction of complex polycyclic systems.

-

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Anthracene

-

N-methylformanilide

-

Phosphorus oxychloride (POCl₃)

-

o-dichlorobenzene

-

Sodium acetate (B1210297)

-

Glacial acetic acid

-

Methanol

-

6 N Hydrochloric acid

Procedure:

-

In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 35 g of N-methylformanilide, 35 g of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g of anthracene.

-

Heat the flask on a steam bath with stirring to 90-95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.

-

Continue heating for 1 hour.

-

Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 ml of water.

-

Rapidly distill the o-dichlorobenzene and most of the methylaniline with steam.

-

The residual reddish oil will solidify upon cooling. Decant the aqueous liquor and wash the solid residue by decantation with two 100-ml portions of 6 N hydrochloric acid, followed by a thorough washing with water.

-

Recrystallize the crude solid (22-24 g, m.p. 97-101°C) from 50 ml of hot glacial acetic acid.

-

After cooling, filter the bright yellow aldehyde by suction and wash it on the filter with 30 ml of methanol.

Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol describes a typical procedure for the Diels-Alder reaction.[6][19]

Materials:

-

This compound (250 mg)

-

Maleic anhydride (350 mg)

-

Xylene (solvent)

Procedure:

-

In a round-bottom flask, combine 250 mg of this compound and 350 mg of maleic anhydride.

-

Add a suitable volume of xylene to dissolve the reactants with heating.

-

Attach a reflux condenser and heat the mixture to reflux for 1 hour. The progress of the reaction can be monitored by the disappearance of the yellow color of this compound.

-

After the reaction is complete, allow the mixture to cool to room temperature, which should induce crystallization of the product.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the product and determine its melting point and yield.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Health Hazards: It is irritating to the eyes, respiratory system, and skin.[5][20] Inhalation of dust or fumes should be avoided.[20]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[20] Work in a well-ventilated area or use a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[4]

-

Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.

Applications

This compound is a valuable intermediate in various fields:

-

Dyes and Pigments: Its aromatic structure is a key component in the synthesis of various dyes and pigments.[1]

-

Pharmaceuticals: It serves as a precursor in the synthesis of more complex molecules for pharmaceutical applications.[1][4]

-

Fluorescent Probes: The anthracene moiety is fluorescent, making this compound and its derivatives useful in the development of fluorescent probes for detecting specific analytes.[3]

-

Organic Synthesis: It is a versatile starting material for a wide range of organic transformations.[4]

Conclusion

This compound is a fundamentally important organic compound with a rich chemistry and a broad range of applications. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and industrial settings. This guide has provided a detailed overview of these aspects, offering a solid foundation for scientists and professionals working with this versatile molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. books.rsc.org [books.rsc.org]

- 4. US6084134A - Process for preparing 9-anthracenecarbaldehyes - Google Patents [patents.google.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. 9-Anthracenecarboxaldehyde | C15H10O | CID 69504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. This compound(642-31-9) 13C NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. brainly.com [brainly.com]

- 13. 9-Anthracenecarboxaldehyde [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. vernier.com [vernier.com]

- 19. m.youtube.com [m.youtube.com]

- 20. This compound(642-31-9) IR Spectrum [chemicalbook.com]

9-Anthraldehyde: A Comprehensive Technical Guide

CAS Number: 642-31-9

This technical guide provides an in-depth overview of 9-Anthraldehyde, a versatile aromatic aldehyde. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, spectroscopic data, synthesis, key reactions, and diverse applications.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is soluble in organic solvents such as toluene, ethanol, acetone, and benzene, but only slightly soluble in water. The compound is noted to be air-sensitive and incompatible with strong bases and oxidizing agents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀O | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | Yellow crystalline powder or needles | [3] |

| Melting Point | 103-105 °C | [2] |

| Boiling Point | 405.7 ± 14.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in toluene.[2] Slightly soluble in water, highly soluble in ethanol, acetone, and benzene. | [2] |

| Flash Point | 269.2 ± 6.3 °C | [4] |

| Stability | Stable; incompatible with strong bases and strong oxidizing agents. Air sensitive. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Spectra available for review. | [2][5] |

| ¹³C NMR | Spectra available for review. | [5][6] |

| Infrared (IR) | Prominent carbonyl (C=O) stretching peak around 1700 cm⁻¹. | [7] |

| Mass Spectrometry (MS) | Mass spectrum available for review. | [8] |

Synthesis and Reactions

Synthesis

The most common method for synthesizing this compound is the Vilsmeier-Haack reaction, which involves the formylation of anthracene (B1667546).[1][9]

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from a literature procedure.[10]

Materials:

-

Anthracene

-

N-methylformanilide

-

Phosphorus oxychloride (POCl₃)

-

o-Dichlorobenzene

-

Sodium acetate (B1210297)

-

Glacial acetic acid

-

Methanol

-

6 N Hydrochloric acid

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 35 g of N-methylformanilide, 35 g of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g of anthracene.

-

Heat the mixture with stirring on a steam bath to 90-95 °C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.

-

Continue heating for 1 hour.

-

After cooling, add a solution of 140 g of crystalline sodium acetate in 250 ml of water.

-

Steam distill the mixture to remove o-dichlorobenzene and most of the methylaniline (15-20 minutes).

-

Cool the residue, which will solidify. Break up the solid and decant the aqueous liquor.

-

Wash the solid by decantation with two 100-ml portions of 6 N hydrochloric acid to remove any remaining amine, followed by a thorough wash with water.

-

Recrystallize the crude solid (22-24 g, m.p. 97-101 °C) from 50 ml of hot glacial acetic acid.

-

Filter the bright yellow aldehyde by suction and wash the filter cake with 30 ml of methanol.

-

The expected yield is 20-22 g (77-84%) with a melting point of 104.5-105 °C.

Key Reactions

This compound participates in a variety of important organic reactions, making it a valuable synthetic intermediate.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes. This reaction is a reliable method for creating carbon-carbon double bonds with high regioselectivity.

-

Knoevenagel Condensation: Undergoes condensation with active methylene (B1212753) compounds, catalyzed by a base, to yield α,β-unsaturated products.[4] This reaction is fundamental in the synthesis of various functionalized molecules.

-

Diels-Alder Reaction: The anthracene core can act as a diene in Diels-Alder cycloadditions, although the reactivity is influenced by the aldehyde group.[11]

Experimental Protocol: Wittig Reaction of this compound

This protocol provides a general procedure for the Wittig reaction.[4][12]

Materials:

-

This compound

-

Benzyltriphenylphosphonium (B107652) chloride

-

Dichloromethane (B109758) (CH₂Cl₂)

-

50% aqueous Sodium Hydroxide (B78521) (NaOH)

-

2-Propanol

Procedure:

-

Weigh 0.110 g of this compound and 0.210 g of benzyltriphenylphosphonium chloride and place them in a 5-mL conical vial.

-

Add 0.6 mL of dichloromethane and a stir bar.

-

While vigorously stirring the mixture, add 0.26 mL of 50% aqueous sodium hydroxide dropwise over approximately 3 minutes (1 drop every 7 seconds).

-

Continue to stir the reaction mixture vigorously for an additional 30 minutes.

-

Transfer the reaction mixture to a separatory funnel. Rinse the reaction vial with 10 mL of dichloromethane and 10 mL of deionized water and add the rinses to the separatory funnel.

-

Shake and vent the funnel. Allow the layers to separate and drain the organic layer into a beaker.

-

Extract the aqueous layer with an additional 5 mL of dichloromethane. Combine the organic layers.

-

Dry the combined organic layers with anhydrous calcium chloride.

-

Decant the dried organic solution and evaporate the solvent to obtain the crude product.

-

Recrystallize the product from 2-propanol.

Applications

This compound's unique chemical structure and reactivity make it a valuable compound in several scientific and industrial fields.

Organic Synthesis and Materials Science

It serves as a crucial precursor in the synthesis of more complex molecules, including dyes, pigments, and advanced functional materials.[3][6] Its fluorescent properties are of particular interest in the development of luminescent compounds and photoactive materials for use in electronics and sensors.[6] By forming cocrystals with other molecules, the solid-state emission of this compound can be tuned across a broad spectrum, from green to red, which has potential applications in optoelectronics.[13]

Drug Development and Medicinal Chemistry

This compound is an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3][6] While this compound itself is not a therapeutic agent, its derivatives have shown significant biological activity. A notable example is the anticancer drug bisantrene (B1209513), a derivative of 9,10-anthracenedicarboxaldehyde.[12][14] This highlights the importance of the anthracene scaffold in the design of new therapeutic agents.

Fluorescent Probes

The inherent fluorescence of the anthracene moiety makes this compound a valuable building block for the creation of fluorescent probes.[3] These probes are used for the detection of various analytes, including metal ions like Fe(III), and have applications in medical imaging and diagnostics.[5][15] For example, a Schiff base synthesized from this compound and 4-aminoantipyrine (B1666024) has been characterized as a fluorescent probe for Fe(III) ions.[16]

Biological Activity and Mechanism of Action of Derivatives

While there is limited information on the direct biological activity of this compound, its derivatives, particularly those based on the 9,10-anthracenedione and 9,10-anthracenedicarboxaldehyde core, have been extensively studied for their anticancer properties.[8][12][14]

Bisantrene , a derivative of 9,10-anthracenedicarboxaldehyde, is an antineoplastic agent with a multi-faceted mechanism of action.[2] It acts as a DNA intercalator, inserting its planar anthracene ring between the base pairs of DNA.[2][17] This intercalation disrupts the normal function of DNA, leading to single-strand breaks and inhibition of both DNA and RNA synthesis.[2] Furthermore, bisantrene is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[7] More recent studies have revealed that bisantrene also binds to and stabilizes G-quadruplex structures in DNA and RNA, which can downregulate the expression of oncogenes like MYC.[6][8]

Diagram: Mechanism of Action of Bisantrene

Caption: Mechanism of action for the this compound derivative, bisantrene.

Conclusion

This compound is a highly versatile and valuable chemical compound with a broad spectrum of applications in organic synthesis, materials science, and as a precursor for pharmaceuticals and fluorescent probes. Its rich chemistry, stemming from the reactive aldehyde group and the unique properties of the anthracene core, continues to make it a subject of interest for researchers and developers in various scientific disciplines. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the creation of novel and functional molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bisantrene - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. A theoretical study of anthracene and phenanthrene derivatives acting as A-T specific intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of the Anticancer Mechanism of (EE)-bisantrene - Racura Oncology Ltd (ASX:RAC) - Listcorp. [listcorp.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Antitumor agents. 2. Bisguanylhydrazones of anthracene-9,10-dicarboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. racuraoncology.com [racuraoncology.com]

- 16. nbinno.com [nbinno.com]

- 17. ojs.wiserpub.com [ojs.wiserpub.com]

An In-depth Technical Guide to the Physical Properties of 9-Anthraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraldehyde, a derivative of anthracene (B1667546), is a yellow crystalline solid that serves as a versatile intermediate in organic synthesis.[1][2][3] Its unique photophysical properties, stemming from the anthracene core, make it a valuable building block in the development of dyes, pigments, and active pharmaceutical ingredients.[2][3][4] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and structured data for ease of reference by researchers and professionals in drug development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and application in various chemical reactions.

Table 1: General and Molecular Properties

| Property | Value |

| Chemical Name | 9-Anthracenecarboxaldehyde |

| Synonyms | This compound, 9-Formylanthracene |

| CAS Number | 642-31-9 |

| Molecular Formula | C₁₅H₁₀O |

| Molecular Weight | 206.24 g/mol [1][3][5][6][7] |

| Appearance | Yellow to light orange crystalline solid or powder[1][2][6][8][9] |

Table 2: Thermal and Density Properties

| Property | Value |

| Melting Point | 103-105 °C[1][5][10][11][12] |

| Boiling Point | 405.7 ± 14.0 °C at 760 mmHg (estimate)[5][10] |

| Density | 1.2 ± 0.1 g/cm³ (estimate)[5][10] |

Table 3: Solubility and Stability

| Property | Description |

| Solubility | Soluble in toluene.[1][2][4][11][13] Insoluble in water. |

| Stability | Stable under normal conditions.[1][5][11] |

| Incompatibilities | Incompatible with strong bases and strong oxidizing agents.[1][5][11] |

| Sensitivity | Air sensitive.[1][4][13] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube or a Mel-Temp apparatus) containing a high-boiling liquid such as silicone oil.

-

Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-2 °C).

Solubility Determination

Understanding the solubility of this compound is essential for choosing appropriate solvents for reactions, purification, and analysis.

Methodology: Qualitative Assessment

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol (B145695), toluene, hexane) are selected.

-

Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition and Observation: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube. The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

Classification: The solubility is classified based on visual observation:

-

Soluble: The solid dissolves completely.

-

Partially soluble: A significant portion of the solid dissolves.

-

Insoluble: No noticeable amount of the solid dissolves.

-

Purification by Recrystallization

Recrystallization is a common technique used to purify solid organic compounds. For this compound, solvents like acetic acid or ethanol can be used.

Methodology

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: The impure solid is placed in a flask, and the minimum amount of hot solvent is added to dissolve it completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, and then in an ice bath to promote the formation of well-defined crystals.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried to remove any residual solvent.

Spectroscopic and Structural Properties

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the characteristic aldehyde C=O stretching vibration.

-

UV-Visible (UV-Vis) Spectroscopy: Due to its extended π-conjugated system, this compound exhibits strong absorption in the UV-Vis region, which is useful for quantitative analysis and studying its electronic properties.

Crystal Structure

X-ray crystallography has revealed that this compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁.[14] The anthracene core is planar, but the aldehyde group is twisted out of this plane by approximately 27 degrees.[14]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, along with standard experimental protocols for their determination. The structured data and workflow diagrams are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, purification, and application of this important organic intermediate. A thorough understanding of these properties is fundamental to leveraging the full potential of this compound in the development of novel materials and pharmaceuticals.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. byjus.com [byjus.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. pennwest.edu [pennwest.edu]

- 14. byjus.com [byjus.com]

A Technical Guide to 9-Anthraldehyde: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 9-Anthraldehyde, a key organic compound utilized in a range of applications from dye manufacturing to pharmaceutical development.[1][2] This document focuses on its fundamental molecular characteristics.

Core Molecular Data

This compound is an organic compound derived from anthracene (B1667546), with an aldehyde group attached to the ninth carbon of the anthracene ring structure.[1] This substitution is pivotal to its chemical reactivity and utility in organic synthesis.[1][2][3]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | References |

| Molecular Formula | C₁₅H₁₀O | [1][3][4][5][6][7][8] |

| Molecular Weight | 206.24 g/mol | [1][3][4][5][6] |

| CAS Number | 642-31-9 | [3][4][5][6] |

| Appearance | Yellow to green powder/crystals | [2][4] |

| Melting Point | 103-105 °C | [3][6][9] |

Experimental Protocols & Further Applications

Detailed experimental protocols for specific reactions, such as the synthesis of Schiff bases or its use in Diels-Alder reactions, are application-dependent and can be found in specialized literature.[2][3] The scope of this guide is to present the foundational physicochemical data of the molecule itself. Similarly, as a synthetic building block, this compound does not have inherent signaling pathways; rather, the molecules synthesized from it may be designed to interact with biological pathways.

Chemical Information Diagram

The following diagram illustrates the fundamental chemical information for this compound.

Caption: Core physicochemical properties of this compound.

References

- 1. News - this compound Explained: Properties & Uses [chinafortunechemical.com]

- 2. This compound | 642-31-9 [chemicalbook.com]

- 3. 9-蒽甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% | CymitQuimica [cymitquimica.com]

- 5. 9-Anthracenecarboxaldehyde | C15H10O | CID 69504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 642-31-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. This compound | CAS#:642-31-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of 9-Anthraldehyde from Anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 9-anthraldehyde from anthracene (B1667546), a key intermediate in the synthesis of various functional molecules, dyes, and pharmaceutical compounds.[1][2] The document details the most prevalent and effective methods, including the Vilsmeier-Haack reaction and the Rieche formylation, offering in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound, a yellow solid soluble in common organic solvents, is the most common monoaldehyde derivative of anthracene.[3] Its versatile chemical nature makes it a valuable building block in organic synthesis.[4] This guide focuses on the practical synthesis of this compound, presenting established methodologies with a focus on reproducibility and efficiency.

Key Synthetic Methodologies

The formylation of anthracene at the 9-position is the most direct approach to synthesizing this compound.[5][6] The Vilsmeier-Haack reaction stands out as the most widely employed and well-documented method for this transformation.[3][4] An alternative, though less commonly cited for this specific conversion, is the Rieche formylation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide and a phosphorus oxychloride (POCl₃).[5][6][7] This reaction is highly regioselective for anthracene, yielding the 9-substituted product.[5][6]

Reaction Mechanism:

The reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: The substituted formamide (B127407) reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[7][8]

-

Electrophilic Aromatic Substitution: The electron-rich 9-position of the anthracene ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.[6][7]

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final this compound.[5][6]

Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.

Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[9]

Materials:

-

Anthracene

-

N-methylformanilide

-

Phosphorus oxychloride (POCl₃)

-

o-Dichlorobenzene (solvent)

-

Crystalline sodium acetate (B1210297)

-

6 N Hydrochloric acid

-

Glacial acetic acid

-

Methanol

Equipment:

-

2-L round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Steam bath

-

Büchner funnel

Procedure:

-

In a 2-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 35 g (0.26 mole) of N-methylformanilide, 35 g (0.23 mole) of phosphorus oxychloride, 20 ml of o-dichlorobenzene, and 22.5 g (0.13 mole) of anthracene.[9]

-

Heat the mixture on a steam bath with stirring to 90–95°C over 20 minutes. The anthracene will dissolve, forming a deep red solution, and hydrogen chloride gas will evolve.[9]

-

Continue heating for 1 hour.[9]

-

Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 ml of water.[9]

-

Perform steam distillation to remove the o-dichlorobenzene and most of the methylaniline (15–20 minutes).[9]

-

Cool the residual reddish oil until it solidifies.[9]

-

Break up the solid, decant the aqueous liquor, and wash the solid by decantation with two 100-ml portions of 6 N hydrochloric acid, followed by a thorough washing with water (1–1.2 L).[9]

-

Recrystallize the crude solid (22–24 g, m.p. 97–101°C) from 50 ml of hot glacial acetic acid.[9]

-

Once cooled, filter the bright yellow aldehyde by suction and wash it on the filter with 30 ml of methanol.[9]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 20–22 g (77–84%) | [9] |

| Melting Point | 104.5–105°C | [9] |

| Anthracene Purity | M.p. 213°C or higher for optimal yield | [9] |

Rieche Formylation

The Rieche formylation is another method for introducing a formyl group onto an electron-rich aromatic ring. This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[10][11]

Reaction Mechanism:

The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic species, which then undergoes an electrophilic aromatic substitution with the anthracene. Subsequent hydrolysis of the intermediate yields the aldehyde.

Caption: Rieche formylation pathway for this compound synthesis.

Experimental Protocol: Rieche Formylation (General Procedure)

The following is a general protocol for the Rieche formylation of an aromatic compound, which can be adapted for anthracene.[12]

Materials:

-

Anthracene

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Equipment:

-

Three-necked flask

-

Stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve anthracene (1 equivalent) in anhydrous dichloromethane in a three-necked flask under an inert atmosphere (e.g., argon).[13]

-

Cool the solution in an ice bath to 0°C.[13]

-

Slowly add titanium tetrachloride (2.2 equivalents) to the cooled solution.[13]

-

After stirring for a short period, add dichloromethyl methyl ether (1.1 equivalents) dropwise.[13]

-

Allow the reaction to proceed at 0°C for a specified time (e.g., 45 minutes to 3 hours).[13]

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[13]

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[9]

-

Evaporate the solvent and purify the crude product by silica (B1680970) gel column chromatography or recrystallization.

Quantitative Data (Illustrative for Rieche Formylation):

| Parameter | Value | Reference |

| Yield | 64% to >99% (for various electron-rich aromatics) | [12] |

| Reaction Time | 45 minutes to 17 hours | [12] |

| Temperature | 0°C to room temperature |

Experimental Workflow Overview

The general workflow for the synthesis of this compound via formylation of anthracene involves several key stages, from reaction setup to product purification and characterization.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from anthracene is most reliably achieved through the Vilsmeier-Haack reaction, which offers high yields and excellent regioselectivity. The detailed experimental protocol provided in this guide serves as a practical starting point for researchers. The Rieche formylation presents a viable alternative, particularly when exploring different reaction conditions or reagent sensitivities. By following the outlined procedures and considering the quantitative data, scientists and drug development professionals can efficiently produce this valuable chemical intermediate for a wide range of applications.

References

- 1. News - this compound Explained: Properties & Uses [chinafortunechemical.com]

- 2. nbinno.com [nbinno.com]

- 3. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. This compound | 642-31-9 | Benchchem [benchchem.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack reaction [chemeurope.com]

- 7. benchchem.com [benchchem.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Rieche formylation - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

Vilsmeier-Haack Formylation of Anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide, and an acid chloride such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt readily reacts with activated aromatic rings to introduce a formyl group (-CHO), a critical functional handle in organic synthesis and drug development.

For polycyclic aromatic hydrocarbons like anthracene (B1667546), the Vilsmeier-Haack reaction provides a regioselective route to introduce a formyl group. The reaction exclusively occurs at the most electron-rich and sterically accessible position, which for anthracene is the 9-position, yielding 9-anthraldehyde.[1][2] this compound is a valuable precursor for the synthesis of more complex molecules, including dyes, pigments, functional materials, and pharmaceutical intermediates.[3]

This technical guide provides an in-depth overview of the Vilsmeier-Haack formylation of anthracene, including detailed experimental protocols, a comparative analysis of reaction conditions, and a breakdown of the reaction mechanism.

Reaction Mechanism and Workflow

The Vilsmeier-Haack formylation of anthracene proceeds through a well-established three-step mechanism:

-

Formation of the Vilsmeier Reagent: A substituted formamide (B127407) (e.g., DMF or N-methylformanilide) reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][4][5]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of anthracene attacks the carbon of the Vilsmeier reagent. This electrophilic attack occurs specifically at the 9-position due to the higher electron density at this site compared to other positions on the anthracene core. This step results in the formation of a cationic sigma complex (arenium ion intermediate).

-

Hydrolysis: The intermediate iminium salt is subsequently hydrolyzed during aqueous workup to yield the final product, this compound.[1]

The general workflow for this reaction involves the preparation of the Vilsmeier reagent, followed by the addition of anthracene and a period of heating. The reaction is then quenched, and the product is isolated and purified.

Caption: Reaction mechanism for the Vilsmeier-Haack formylation of anthracene.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. News - this compound Explained: Properties & Uses [chinafortunechemical.com]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to the Solubility of 9-Anthraldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraldehyde, a derivative of anthracene, is a key intermediate in the synthesis of various dyes, pigments, and active pharmaceutical ingredients (APIs).[1][2] Its utility in organic synthesis, particularly in reactions like Knoevenagel condensation and Diels-Alder reactions, makes it a valuable compound for creating complex molecules.[1] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility of this compound

This compound is generally characterized as a yellow solid that is soluble in common organic solvents.[3] It is known to be sparingly soluble in water.[4] The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature.

| Solvent Class | Solvent | Solubility | Reference(s) |

| Aromatic Hydrocarbons | Toluene | Soluble | [5][6][7][8] |

| Benzene | Highly Soluble | [9] | |

| Alcohols | Ethanol | Soluble (can be used for recrystallization) | [6][9] |

| Ketones | Acetone | Highly Soluble | [9] |

| Acids | Acetic Acid | Soluble (can be used for recrystallization) | [6] |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed protocol for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is a reliable and fundamental technique for generating quantitative solubility data.[10][11][12][13]

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature bath (e.g., water bath or incubator)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Volumetric flasks and pipettes

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

-

-

Sampling:

-

Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle for at least 2 hours within the constant temperature bath.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette (to the same temperature as the bath) to avoid temperature fluctuations that could alter solubility.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed (tared) evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature that will not cause the this compound to sublime or decompose. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Once the solvent is fully evaporated, place the evaporation dish in a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the evaporation dish containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

-

-

Calculation of Solubility:

-

Mass of dissolved this compound (m_solute):

-

m_solute = (Mass of dish + residue) - (Mass of empty dish)

-

-

Mass of the solvent (m_solvent):

-

m_solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

-

Solubility ( g/100 g solvent):

-

Solubility = (m_solute / m_solvent) * 100

-

-

Solubility ( g/100 mL solvent):

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Volume of solvent (V_solvent) = m_solvent / density_solvent

-

Solubility = (m_solute / V_solvent) * 100

-

-

Solubility (mol/L):

-

Moles of this compound = m_solute / Molar mass of this compound (206.24 g/mol )

-

Volume of solvent in Liters = V_solvent / 1000

-

Solubility = Moles of this compound / Volume of solvent in Liters

-

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the gravimetric method.

Alternative Experimental Methods

While the gravimetric method is robust, other techniques can also be employed to determine the solubility of this compound, particularly for high-throughput screening or when dealing with very low solubilities.

-

UV-Visible Spectroscopy: This method involves preparing a saturated solution, filtering it, and then diluting an aliquot to a concentration that falls within the linear range of a previously established calibration curve (absorbance vs. concentration). The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound, and its concentration is calculated using the Beer-Lambert law.[14]

-

High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis spectroscopy, a saturated solution is prepared and filtered. An aliquot is then injected into an HPLC system equipped with a suitable column and detector (e.g., UV detector). The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. This method is highly sensitive and specific.[15][16]

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. Although a comprehensive quantitative dataset is not currently available, the provided qualitative information and the detailed experimental protocol for gravimetric analysis offer researchers the necessary tools to determine the precise solubility of this compound for their specific needs. The generation of such data will be invaluable for the broader scientific community, particularly in the fields of synthetic chemistry, materials science, and pharmaceutical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. chembk.com [chembk.com]

- 6. This compound | 642-31-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. News - this compound Explained: Properties & Uses [chinafortunechemical.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. web.iyte.edu.tr [web.iyte.edu.tr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

Spectroscopic Profile of 9-Anthraldehyde: A Technical Guide

Introduction: 9-Anthraldehyde (C₁₅H₁₀O), a key derivative of anthracene (B1667546), serves as a vital building block in the synthesis of complex organic molecules and supramolecular assemblies.[1] Its rigid, aromatic structure and reactive aldehyde functionality make it a compound of significant interest in materials science and drug development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, complete with experimental protocols and a logical workflow for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region (7.5-9.0 ppm) and a distinct downfield singlet for the aldehydic proton.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-10 | 11.5 | s |

| H-1, H-8 | 9.0 | d |

| H-4, H-5 | 8.1 | d |

| H-2, H-7 | 7.7 | t |

| H-3, H-6 | 7.6 | t |

| Aldehyde (-CHO) | 10.0 - 11.5 | s |

Solvent: CDCl₃, Reference: TMS. Data is representative and may vary slightly based on experimental conditions.[2][3]

¹³C NMR Data

The ¹³C NMR spectrum shows signals corresponding to the fourteen unique carbon atoms in the aromatic rings and the carbonyl carbon of the aldehyde group.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 193.5 |

| C-9 | 137.5 |

| C-4a, C-10a | 131.5 |

| C-8a, C-9a | 130.0 |

| C-2, C-7 | 129.5 |

| C-4, C-5 | 129.0 |

| C-1, C-8 | 127.0 |

| C-3, C-6 | 125.0 |

Solvent: CDCl₃, Reference: TMS. Data is representative.[4][5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation : Accurately weigh 10-30 mg of this compound.[3] Dissolve the solid in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean vial.[6][7] CDCl₃ is a common choice for nonpolar organic compounds.[6]

-

Transfer : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 5 cm.[6] Avoid introducing any particulate matter.

-

Instrumentation : Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition : The experiment is performed on a spectrometer, for instance, a 400 MHz instrument.[3][8] The process involves:

-

Locking : The spectrometer locks onto the deuterium (B1214612) signal of the solvent (CDCl₃) to stabilize the magnetic field.[6]

-

Shimming : The magnetic field homogeneity is optimized to enhance signal resolution and obtain sharp peaks.[6]

-

Tuning : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Collection : Set acquisition parameters (e.g., number of scans, spectral width) and collect the Free Induction Decay (FID).[6]

-

-

Processing : A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of an aromatic system and an aldehyde group.

Key IR Absorption Bands

The conjugation of the aldehyde group with the anthracene ring influences the position of the carbonyl stretching frequency.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3050 - 3080 | Aromatic C-H Stretch | Medium |

| 2830 - 2860 | Aldehyde C-H Stretch (Fermi resonance) | Weak-Medium |

| 2720 - 2760 | Aldehyde C-H Stretch | Weak-Medium |

| ~1700 | Carbonyl (C=O) Stretch | Strong |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium |

| 700 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |

Data is characteristic for aromatic aldehydes.[9][10][11][12] The C=O stretch for an aromatic aldehyde is typically found at a lower wavenumber (around 1705 cm⁻¹) compared to a saturated aldehyde due to conjugation.[11][12]

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a simple and rapid method for obtaining IR spectra of solid samples.[13]

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application : Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Data Acquisition : Collect the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Cleaning : After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The extensive π-system of the anthracene core in this compound results in characteristic absorption bands.

UV-Vis Absorption Data

The spectrum is dominated by strong π → π* transitions characteristic of the anthracene moiety. A weaker n → π* transition associated with the carbonyl group is also expected.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound

| Wavelength (λmax, nm) | Electronic Transition | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| ~254 | π → π* | High |

| ~340 - 385 | π → π* | Moderate |

| > 400 | n → π* | Low |

Solvent: Typically ethanol (B145695) or cyclohexane. Values are representative.[14][15]

Experimental Protocol for UV-Vis Spectroscopy

-

Solution Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0).

-

Cuvette Preparation : Clean a pair of quartz cuvettes. Rinse them with the solvent being used.[16]

-

Reference Measurement : Fill one cuvette with the pure solvent to be used as the reference (blank).[16]

-

Sample Measurement : Fill the second cuvette with the prepared this compound solution.

-

Data Acquisition : Place the reference and sample cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance spectrum. The instrument automatically subtracts the reference spectrum from the sample spectrum.

Spectroscopic Analysis Workflow

The characterization of a chemical compound like this compound follows a logical workflow, ensuring comprehensive and accurate data is collected for structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. brainly.com [brainly.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 13. spectrabase.com [spectrabase.com]

- 14. 9-Anthracenecarboxaldehyde [webbook.nist.gov]

- 15. 9-Anthracenecarboxaldehyde [webbook.nist.gov]

- 16. ossila.com [ossila.com]

An In-depth Technical Guide to the Photophysical Properties of 9-Anthraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraldehyde is an aromatic aldehyde derived from anthracene (B1667546), possessing a unique set of photophysical properties that make it a valuable molecule in various scientific and industrial fields. Its characteristic fluorescence and reactivity are of particular interest to researchers in materials science, organic synthesis, and drug development. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its absorption and emission characteristics, quantum yield, and fluorescence lifetime. The document also outlines detailed experimental protocols for the measurement of these properties and presents visual representations of key concepts and workflows.

Core Photophysical Properties

This compound exhibits distinct absorption and emission spectra that are influenced by its molecular structure and the surrounding environment. The anthracene core provides the fundamental electronic transitions, while the aldehyde group at the 9-position modulates these properties.

Absorption and Emission Spectra

In the solid state, this compound (9-AA) powder displays a yellow fluorescence when irradiated with 365 nm UV light.[1] The solid-state absorption spectrum of 9-AA shows characteristic bands that can be altered through the formation of cocrystals. For instance, cocrystals with 1,4-diiodotetrafluorobenzene (B1199613) (AA-DITFB) and 2,3,5,6-tetrafluoroterephthalic acid (AA-TFTPA) exhibit blue-shifted absorption bands compared to pure 9-AA.[1] Conversely, a cocrystal with 1,2,4,5-tetracyanobenzene (AA-TCNB) shows a significant red shift of about 60 nm, which is attributed to charge-transfer interactions.[1]

The emission spectrum of solid 9-AA has a maximum at 550 nm.[1] Similar to the absorption spectra, the emission of cocrystals can be tuned. The emission maximum of AA-DITFB is blue-shifted to 516 nm.[1]

It is important to note that a previous study has suggested that the reported fluorescence of this compound in hydroxylic solvents may be erroneous and could be due to an impurity resulting from photo-reduction. The actual fluorescence is believed to occur at a much lower frequency.

Table 1: Solid-State Photophysical Properties of this compound and its Cocrystals

| Compound | Absorption Maximum (λabs) | Emission Maximum (λem,max) (nm) |

| This compound (9-AA) | Not explicitly stated | 550[1] |

| AA-DITFB | Blue-shifted vs. 9-AA[1] | 516[1] |

| AA-TFTPA | Blue-shifted vs. 9-AA[1] | Red-shifted vs. AA-DITFB[1] |

| AA-TCNB | Red-shifted by ~60 nm vs. 9-AA[1] | Red emission[1] |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. In the solid state, the photoluminescence quantum yield of this compound has been a subject of study, particularly in the context of cocrystal engineering. For example, the AA-DITFB cocrystal exhibits a higher quantum yield (ΦF = 4.89%) compared to pure 9-AA, while the AA-TFTPA cocrystal has a lower quantum yield (ΦF = 0.78%).[1] The fluorescence lifetime of these materials has also been investigated to understand the radiative and non-radiative decay processes.[1]

Detailed quantitative data for the quantum yield and fluorescence lifetime of this compound in various solvents remains scarce in the literature.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelengths of maximum absorbance (λmax) of this compound in a specific solvent.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax in a 1 cm path length cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Sample Measurement: Fill a matching quartz cuvette with the this compound solution.

-

Data Acquisition: Scan a wavelength range, typically from 200 to 800 nm, to record the absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) at which the absorbance is highest.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation: Excite the sample at a wavelength corresponding to one of its absorption maxima.

-

Data Acquisition: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths.

-

Data Correction: Correct the raw emission data for instrument-specific factors to obtain the true emission spectrum.

Fluorescence Quantum Yield Measurement (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene).[2]

-

Solution Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical experimental conditions for both the sample and the standard.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample^2 / n_standard^2)

where m is the slope of the linear fit of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime of this compound.

Methodology:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common and reliable technique for measuring nanosecond lifetimes.

-

Sample Preparation: Prepare a dilute, deoxygenated solution of this compound.

-

Excitation: Excite the sample with a pulsed light source (e.g., a laser diode or LED) at an appropriate wavelength.

-

Data Acquisition: Measure the time delay between the excitation pulse and the arrival of the first emitted photon. Repeat this process millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis: Fit the decay curve to an exponential function to extract the fluorescence lifetime (τ). An instrument response function (IRF) must also be measured and accounted for in the analysis.

Visualizations

Jablonski Diagram for this compound

The following diagram illustrates the principal photophysical processes that a this compound molecule can undergo upon absorption of light.

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Experimental Workflow for Synthesis of a Fluorescent Probe

This compound is a versatile precursor in the synthesis of more complex molecules, including fluorescent probes. The following diagram illustrates a generalized workflow for the synthesis of a fluorescent probe using this compound.

Caption: Generalized workflow for the synthesis of a fluorescent probe from this compound.

Conclusion

This compound is a fascinating molecule with tunable photophysical properties, particularly in the solid state. While its behavior in solution, especially concerning fluorescence, requires further clarification to resolve discrepancies in the literature, its utility as a building block for functional materials is well-established. The experimental protocols outlined in this guide provide a robust framework for the characterization of this compound and its derivatives. Further research into its photophysical properties in a wide range of solvents will undoubtedly unlock new applications for this versatile compound in drug development, materials science, and beyond.

References

An In-depth Technical Guide to the Stability and Storage of 9-Anthraldehyde

For Researchers, Scientists, and Drug Development Professionals

Chemical Stability Profile

9-Anthraldehyde is a solid, yellow crystalline powder. Its stability is influenced by several environmental factors, primarily light, air (oxygen), and the presence of strong bases. The molecule's core anthracene (B1667546) structure is susceptible to photooxidation, while the aldehyde functional group is prone to specific reactions, particularly in the absence of an alpha-hydrogen.

The compound is generally stable under recommended storage conditions.[1] One supplier suggests a shelf life of at least two years when stored at +4°C and protected from light and moisture.[2]

Factors Affecting Stability

| Factor | Effect on this compound |

| Light | Highly sensitive. Exposure to light, particularly UV radiation, can induce photooxidation. The primary degradation product is anthraquinone (B42736).[3][4] |

| Air / Oxygen | Sensitive to atmospheric oxygen, especially in the presence of light.[4][5] Storage under an inert atmosphere is recommended to prevent oxidation. |

| Temperature | Stable at ambient and refrigerated temperatures.[1] Long-term storage at cool to refrigerated temperatures (<15°C, with +4°C being optimal) is advised.[2] High temperatures may promote thermal degradation, although specific pathways are not well-documented. |

| pH / Incompatible Materials | Incompatible with strong oxidizing agents and strong bases. As an aldehyde lacking α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base, leading to disproportionation. |

Degradation Pathways